N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.
Introduction of the Carbamothioyl Group: This step might involve the reaction of the benzothiazole derivative with an isothiocyanate.
Synthesis of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Coupling Reactions: The final step would involve coupling the benzothiazole and furan derivatives under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the benzothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the nitrophenyl group might yield a nitroso or hydroxylamine derivative, while reduction could produce an aniline derivative.
Scientific Research Applications
N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-phenylfuran-2-carboxamide
- N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(4-nitrophenyl)furan-2-carboxamide
Uniqueness
N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide might be unique due to the specific positioning of the nitro group on the phenyl ring, which could influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4S2/c24-17(21-18(28)22-19-20-13-6-1-2-7-16(13)29-19)15-9-8-14(27-15)11-4-3-5-12(10-11)23(25)26/h1-10H,(H2,20,21,22,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIZPLLHXACIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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